molecular formula C21H24N2O3S B4773955 5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

Cat. No.: B4773955
M. Wt: 384.5 g/mol
InChI Key: SRSSOIGXDAVGAV-UHFFFAOYSA-N
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Description

5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes a butylphenyl group, a cyanothiophene moiety, and a methyl-oxopentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[4-(4-butylphenyl)-3-cyanothiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-4-5-15-6-8-16(9-7-15)18-13-27-21(17(18)12-22)23-19(24)10-14(2)11-20(25)26/h6-9,13-14H,3-5,10-11H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSSOIGXDAVGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)NC(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

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